molecular formula C10H16O B1675404 Limonene oxide, (-)- CAS No. 203719-53-3

Limonene oxide, (-)-

Cat. No. B1675404
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-IDKOKCKLSA-N
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Description

Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has antinociceptive and antitumoral activities and is used in many products like food additives, cosmetics, and perfumes .


Synthesis Analysis

Chemoenzymatic epoxidation of limonene to limonene oxide was carried out using in situ generation of peroxy octanoic acid from octanoic acid and H2O2 . In this study, agricultural-waste rice husk ash (RHA)-derived silica was surface-functionalized using (3-aminopropyl) triethoxysilane (APTS), which was cross-linked using glutaraldehyde for immobilization of Candida antarctica lipase B .


Molecular Structure Analysis

The molecular formula of Limonene oxide is C10H16O . The InChI key is CCEFMUBVSUDRLG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Limonene oxide undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis - and trans -limonene oxides . The reactant limonene, peroxyoctanoic acid, octanoic acid, and the product limonene oxide are all soluble in the organic phase .


Physical And Chemical Properties Analysis

Limonene oxide has a molecular weight of 152.23 g/mol . The refractive index of limonene oxide produced from NO3 oxidation is 1.578 at 532 nm and 1.591 at 375 nm .

Scientific Research Applications

  • Eco-Friendly Synthesis : Limonene oxide is synthesized using eco-friendly processes due to strict regulations on its production. A study demonstrated the chemoenzymatic epoxidation of limonene to limonene oxide using a surface-functionalized silica catalyst derived from agricultural waste, highlighting a cost-effective and environmentally friendly method (Salvi & Yadav, 2020).

  • Acaricidal Activity : Research has shown that limonene oxide possesses acaricidal activity against the cattle tick Rhipicephalus (Boophilus) microplus, indicating its potential use in veterinary medicine (Ferrarini et al., 2008).

  • Antioxidant and Anti-inflammatory Properties : Limonene has been studied for its protective effects against the nephrotoxic effects of the anticancer drug doxorubicin, suggesting its potential role in mitigating oxidative stress and inflammation in kidneys (Rehman et al., 2014).

  • Versatile Chemical for the Bioeconomy : Limonene serves as a platform chemical with growing applications in flavor, fragrance, and as a green solvent. Its utilization is expanding in the extraction of natural products and in the development of functionalized products (Ciriminna et al., 2014).

  • Antiproliferative Effects on Cancer Cells : Limonene has shown antiproliferative effects on a lymphoma cell line by increasing nitric oxide levels, offering insights into its potential therapeutic applications in cancer treatment (Manuele et al., 2009).

  • Development of Polycarbonates : Limonene oxide reacts with carbon dioxide in a ring-opening copolymerization reaction to form polycarbonates with exceptional chemical and physical properties. These are synthesized using low-cost catalysts, contributing to sustainable material development (Parrino et al., 2018).

  • Catalytic Epoxidation in Industrial Chemistry : Limonene oxide is gaining attention as an intermediate in industrial chemistry. Studies on its epoxidation using heterogeneous catalysts have shown promising results for its large-scale production (Guidotti et al., 2011).

  • Quality Control in Consumer Goods : Methods have been developed to determine the concentration of limonene oxide in essential oils and beverages, aiding in quality control and ensuring the desired flavor and fragrance in consumer goods (Marine & Clemons, 2003).

  • Aluminum Oxide Promoted Epoxidation : A study demonstrated an efficient oxidation of limonene with hydrogen peroxide promoted by aluminum oxide. This represents an example of epoxidation promoted by a derivative of non-transition metal, producing valuable products like fragrances and food additives (Bonon et al., 2014).

  • Limonene in Agro-Chemistry : Limonene is being transformed as an agro-chemical platform for producing various value-added compounds for pharmaceutical, cosmetic, and food industries. It is also evaluated as an alternative solvent for extracting bioactive compounds (Aissou et al., 2016).

Safety And Hazards

Limonene oxide may cause eye irritation, skin irritation, and dermatitis . It may be fatal if swallowed and enters airways . It may also cause an allergic skin reaction .

properties

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-IDKOKCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; cool minty aroma
Record name l-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name l-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926-0.936 (20°)
Record name l-8-p-Menthene-1,2-epoxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Limonene oxide, (-)-

CAS RN

203719-53-3
Record name Limonene oxide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,730
Citations
CM Byrne, SD Allen, EB Lobkovsky… - Journal of the American …, 2004 - ACS Publications
The alternating copolymerization of (R)- or (S)-limonene oxide and CO 2 using β-diiminate zinc acetate catalysts is reported. At 100 psi CO 2 and 25 C, the catalyst exhibits a high …
Number of citations: 467 pubs.acs.org
F Parrino, A Fidalgo, L Palmisano, LM Ilharco… - Acs Omega, 2018 - ACS Publications
Limonene epoxide (1,2-limonene oxide) readily reacts with carbon dioxide inserted in a ring-opening copolymerization reaction and forms polycarbonates of exceptional chemical and …
Number of citations: 90 pubs.acs.org
H Hamada, Y Kondo, K Ishihara, N Nakajima… - Journal of bioscience …, 2003 - Elsevier
… In this paper, we would like to report the biotransformation of limonene and limonene oxide … of limonene oxide and the first hydrolysis of the epoxide group of (1S,2R,4R)-limonene oxide…
Number of citations: 46 www.sciencedirect.com
O Hauenstein, M Reiter, S Agarwal, B Rieger… - Green chemistry, 2016 - pubs.rsc.org
… Comparing cyclohexene oxide and limonene oxide, the steric demand of the latter attracts attention. The following pathway is proposed bearing all the reaction orders measured in mind …
Number of citations: 286 pubs.rsc.org
A Rehman, AML Fernández, MFMG Resul… - Journal of CO2 …, 2019 - Elsevier
… This work reports the synthesis of five-membered cyclic carbonates from bio-based limonene oxide (LO) and CO 2 catalysed by commercially available inexpensive, …
Number of citations: 52 www.sciencedirect.com
F Auriemma, C De Rosa, MR Di Caprio… - …, 2015 - ACS Publications
… In this paper the crystal structure of alternating copolymers of limonene oxide and carbon dioxide (23) of well-defined chirality obtained via regio- and stereo- selective polymerization of (…
Number of citations: 56 pubs.acs.org
D Loru, MM Quesada‐Moreno… - …, 2017 - Wiley Online Library
… In the present work, we investigate limonene oxide in the gas … Five different conformers of limonene oxide were detected … The potential energy surface (PES) of limonene oxide was …
EH Nejad, A Paoniasari, CGW van Melis… - …, 2013 - ACS Publications
Catalytic ring-opening copolymerization of limonene oxide with phthalic anhydride was … Investigating the effect of different cocatalysts in the copolymerization of limonene oxide and …
Number of citations: 153 pubs.acs.org
LP Carrodeguas, TTD Chen, GL Gregory, GS Sulley… - Green …, 2020 - pubs.rsc.org
… The plastics are prepared from carbon dioxide, limonene oxide (from waste citrus fruit peel) … It undergoes selective, catalyzed depolymerization to limonene oxide, carbon dioxide and …
Number of citations: 53 pubs.rsc.org
C Martin, AW Kleij - Macromolecules, 2016 - ACS Publications
… (5, 6) In this regard, the first copolymerization reaction using terpene-derived epoxides (ie, limonene oxide, LO) and CO 2 was described by Coates and co-workers utilizing highly active …
Number of citations: 114 pubs.acs.org

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